molecular formula C14H18N4S B3139684 5-(ethylsulfanyl)-1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde N-methylhydrazone CAS No. 477854-42-5

5-(ethylsulfanyl)-1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde N-methylhydrazone

Cat. No. B3139684
CAS RN: 477854-42-5
M. Wt: 274.39 g/mol
InChI Key: RTSQJMPZCMTLGX-MHWRWJLKSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazoles are notable for their diverse range of applications in the field of biochemistry. For instance, many natural and synthetic bioactive molecules contain imidazoles .


Molecular Structure Analysis

Imidazoles have a five-membered ring structure, consisting of three carbon atoms and two nitrogen atoms . The specific structure of your compound would depend on the locations and orientations of the ethylsulfanyl, methyl, phenyl, carbaldehyde, and N-methylhydrazone groups.


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, imidazoles in general are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo N-alkylation, N-acylation, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, properties such as solubility, melting point, and boiling point can vary widely among different imidazole derivatives .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some imidazole derivatives are used in medicinal chemistry due to their ability to interact with biological targets .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should always be followed to minimize risk .

Future Directions

The field of imidazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed regularly. Future research may uncover new properties and uses for this compound .

properties

IUPAC Name

N-[(E)-(5-ethylsulfanyl-1-methyl-2-phenylimidazol-4-yl)methylideneamino]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-4-19-14-12(10-16-15-2)17-13(18(14)3)11-8-6-5-7-9-11/h5-10,15H,4H2,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSQJMPZCMTLGX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(N=C(N1C)C2=CC=CC=C2)C=NNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=C(N=C(N1C)C2=CC=CC=C2)/C=N/NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(ethylsulfanyl)-1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde N-methylhydrazone
Reactant of Route 2
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5-(ethylsulfanyl)-1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde N-methylhydrazone
Reactant of Route 3
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5-(ethylsulfanyl)-1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde N-methylhydrazone
Reactant of Route 4
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5-(ethylsulfanyl)-1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde N-methylhydrazone
Reactant of Route 5
Reactant of Route 5
5-(ethylsulfanyl)-1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde N-methylhydrazone
Reactant of Route 6
5-(ethylsulfanyl)-1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde N-methylhydrazone

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